Methyl 4-chloro-2-(cyanomethoxy)benzoate
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Overview
Description
“Methyl 4-chloro-2-(cyanomethoxy)benzoate” is a unique chemical compound. It has the empirical formula C10H9NO3 and a molecular weight of 191.18 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringN#CCOC1=CC=C (C=C1)C (OC)=O
. The InChI representation is 1S/C10H9NO3/c1-13-10 (12)8-2-4-9 (5-3-8)14-7-6-11/h2-5H,7H2,1H3
. Physical And Chemical Properties Analysis
“this compound” is a solid substance . More detailed physical and chemical properties such as density, melting point, and boiling point were not available in the sources I found.Scientific Research Applications
Hydrothermal Synthesis and Photoluminescence
A study by Wang et al. (2012) discusses the hydrothermal synthesis of a 2D cadmium(II) coordination polymer using methyl 4-(cyanomethoxy)benzoate. This study highlights the in situ synthesis of a new tetrazolate-based ligand and its application in forming a coordination polymer with photoluminescent properties, demonstrating potential applications in materials science and photoluminescent materials research (Wang et al., 2012).
Photophysical Properties
Kim et al. (2021) synthesized derivatives of methyl 4-(cyanomethoxy)benzoate and studied their photophysical properties, revealing the influence of methoxy and cyano groups on luminescence properties. This research contributes to the understanding of how substituents affect the luminescence and quantum yield of organic molecules, offering insights for developing materials with tailored photophysical characteristics (Kim et al., 2021).
Chemosensors for Fluoride Ions
Research conducted by Ma et al. (2013) explored the synthesis of novel anion sensors based on methyl 4-chloro-2-(cyanomethoxy)benzoate derivatives. These compounds displayed selective and colorimetric sensing capabilities for fluoride ions, suggesting their utility in developing sensitive tools for environmental and biological monitoring of fluoride ions (Ma et al., 2013).
Radical Chemistry Applications
A study by Bagal et al. (2006) described the preparation of cyano(ethoxycarbonothioylthio)methyl benzoate, showcasing its efficacy as a one-carbon radical equivalent. This compound was utilized for the introduction of an acyl unit via xanthate transfer radical addition to olefins, indicating its potential application in organic synthesis and radical chemistry (Bagal et al., 2006).
Material Science and Liquid Crystals
Naoum et al. (2011) investigated the effects of lateral substitution on the mesophase behavior of 4-(4′-substituted phenylazo)-2-substituted phenyl-4″-alkoxy benzoates, including derivatives of this compound. This research has implications for the design and development of new liquid crystal materials with desired thermal and optical properties (Naoum et al., 2011).
Safety and Hazards
“Methyl 4-chloro-2-(cyanomethoxy)benzoate” is classified as a combustible solid . It has a WGK classification of 3 . The flash point is not applicable . It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
Properties
IUPAC Name |
methyl 4-chloro-2-(cyanomethoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-14-10(13)8-3-2-7(11)6-9(8)15-5-4-12/h2-3,6H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMARDGPHPGIMTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)OCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534513 |
Source
|
Record name | Methyl 4-chloro-2-(cyanomethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89525-72-4 |
Source
|
Record name | Methyl 4-chloro-2-(cyanomethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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